5-Trimethylstannylisoquinoline
Overview
Description
5-Trimethylstannylisoquinoline is an organotin compound with the molecular formula C12H15NSn. It is a derivative of isoquinoline, where a trimethylstannyl group is attached to the fifth position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Trimethylstannylisoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the reaction of isoquinoline with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C .
Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and ensuring safety measures to handle organotin compounds .
Chemical Reactions Analysis
Types of Reactions: 5-Trimethylstannylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halogens or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and ligands are typically used in Stille coupling reactions.
Major Products:
Substitution Reactions: Isoquinoline derivatives with various functional groups.
Oxidation Reactions: Oxidized isoquinoline compounds.
Coupling Reactions: Biaryl or heteroaryl compounds.
Scientific Research Applications
5-Trimethylstannylisoquinoline has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active isoquinoline derivatives.
Material Science: It is investigated for its role in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Trimethylstannylisoquinoline involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group acts as a leaving group in substitution reactions and as a coupling partner in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
5-Trimethylsilylisoquinoline: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
5-Trimethylgermylisoquinoline: Contains a trimethylgermyl group.
Isoquinoline: The parent compound without any substituents.
Uniqueness: 5-Trimethylstannylisoquinoline is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its silicon and germanium analogs. This makes it particularly useful in specific synthetic applications where the stannyl group is advantageous .
Properties
IUPAC Name |
isoquinolin-5-yl(trimethyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-2,4-7H;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXIODJJCSOACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302860 | |
Record name | 5-(Trimethylstannyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416437-23-4 | |
Record name | 5-(Trimethylstannyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416437-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trimethylstannyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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